molecular formula C20H20ClN3O5S B14805081 (2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide

Cat. No.: B14805081
M. Wt: 449.9 g/mol
InChI Key: HIJFBNFROQXKQU-CMDGGOBGSA-N
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Description

3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a trimethoxybenzoyl group, and a hydrazinocarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with 3,4,5-trimethoxybenzoyl chloride to form the intermediate 3-(2-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)amine.

    Hydrazine Addition: The intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group, forming 3-(2-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)hydrazine.

    Thioamide Formation: The final step involves the reaction of the hydrazine derivative with carbon disulfide and an appropriate base to form the thioamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors or signaling pathways, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl derivatives: Compounds like 2-chlorophenylamine and 2-chlorophenylacetic acid.

    Trimethoxybenzoyl derivatives: Compounds such as 3,4,5-trimethoxybenzoyl chloride and 3,4,5-trimethoxybenzoic acid.

Uniqueness

3-(2-chlorophenyl)-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl and trimethoxybenzoyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H20ClN3O5S

Molecular Weight

449.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C20H20ClN3O5S/c1-27-15-10-13(11-16(28-2)18(15)29-3)19(26)23-24-20(30)22-17(25)9-8-12-6-4-5-7-14(12)21/h4-11H,1-3H3,(H,23,26)(H2,22,24,25,30)/b9-8+

InChI Key

HIJFBNFROQXKQU-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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